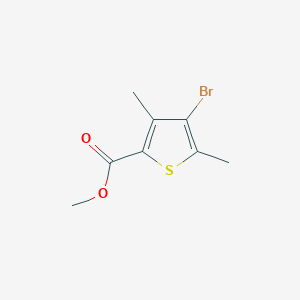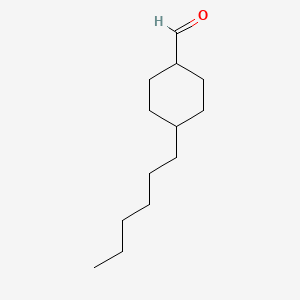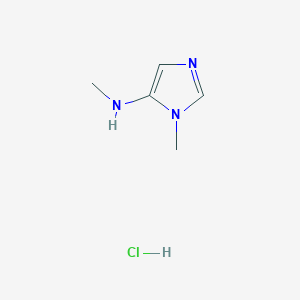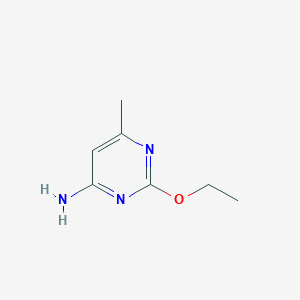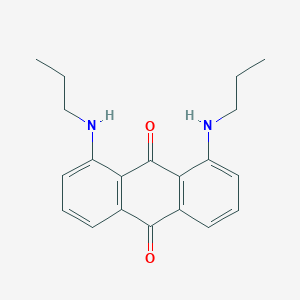
9,10-Anthracenedione, 1,8-bis(propylamino)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,8-bis(propylamino)anthracene-9,10-dione is an anthraquinone derivative Anthraquinones are known for their diverse biological activities and are used in various fields such as medicine, chemistry, and industry
準備方法
Synthetic Routes and Reaction Conditions
1,8-bis(propylamino)anthracene-9,10-dione can be synthesized through a multi-step process involving the alkylation of anthraquinone derivatives. The typical synthetic route involves:
Nitration: Anthracene is nitrated to form 1,8-dinitroanthracene.
Reduction: The nitro groups are reduced to amino groups, yielding 1,8-diaminoanthracene.
Alkylation: The amino groups are then alkylated with propylamine to form 1,8-bis(propylamino)anthracene-9,10-dione.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar steps as the laboratory synthesis, scaled up for larger production volumes. The use of continuous flow reactors and optimized reaction conditions would be essential for efficient industrial synthesis.
化学反応の分析
Types of Reactions
1,8-bis(propylamino)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the quinone form back to the hydroquinone form.
Substitution: The amino groups can participate in substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
Oxidation: Produces anthraquinone derivatives.
Reduction: Produces hydroquinone derivatives.
Substitution: Produces various substituted anthraquinone derivatives.
科学的研究の応用
1,8-bis(propylamino)anthracene-9,10-dione has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other anthraquinone derivatives.
Biology: Studied for its potential anticancer properties due to its ability to intercalate with DNA.
Medicine: Investigated for its potential use in chemotherapy and as an antimicrobial agent.
Industry: Used in the production of dyes and pigments due to its stable chromophore.
作用機序
The mechanism of action of 1,8-bis(propylamino)anthracene-9,10-dione involves its interaction with cellular components:
DNA Intercalation: The compound can intercalate with DNA, disrupting the replication process and leading to cell death.
Enzyme Inhibition: It can inhibit topoisomerases, enzymes involved in DNA replication, thereby exerting its anticancer effects.
Reactive Oxygen Species (ROS) Generation: The compound can generate ROS, leading to oxidative stress and cell damage.
類似化合物との比較
1,8-bis(propylamino)anthracene-9,10-dione can be compared with other anthraquinone derivatives such as:
Mitoxantrone: Similar in structure but with different alkyl groups, used in cancer therapy.
Doxorubicin: Another anthraquinone derivative with potent anticancer properties.
Emodin: A naturally occurring anthraquinone with anti-inflammatory and anticancer properties.
Uniqueness
1,8-bis(propylamino)anthracene-9,10-dione is unique due to its specific propylamino substitutions, which may confer distinct biological activities and chemical properties compared to other anthraquinone derivatives.
特性
CAS番号 |
824951-72-6 |
|---|---|
分子式 |
C20H22N2O2 |
分子量 |
322.4 g/mol |
IUPAC名 |
1,8-bis(propylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C20H22N2O2/c1-3-11-21-15-9-5-7-13-17(15)20(24)18-14(19(13)23)8-6-10-16(18)22-12-4-2/h5-10,21-22H,3-4,11-12H2,1-2H3 |
InChIキー |
UVXRVLHEMLJGIJ-UHFFFAOYSA-N |
正規SMILES |
CCCNC1=CC=CC2=C1C(=O)C3=C(C2=O)C=CC=C3NCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


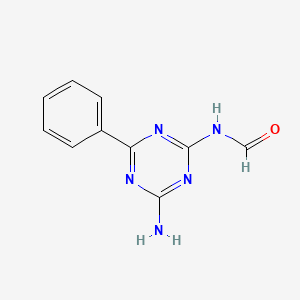
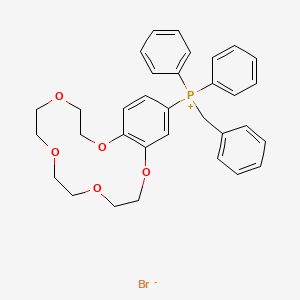
![1,5,5'-Trimethyl[2,2'-bipyridin]-6(1H)-one](/img/structure/B13143366.png)
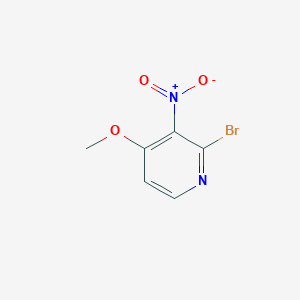
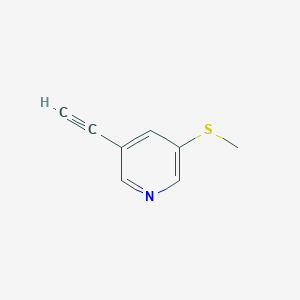
![10-[3,5-Bis[3,5-bis(4-tert-butylphenyl)phenyl]phenyl]-3,7-dibromophenoxazine](/img/structure/B13143375.png)


